molecular formula C22H19N3O3 B12026517 N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12026517
M. Wt: 373.4 g/mol
InChI Key: TUAFMWRCVCSUHM-OEAKJJBVSA-N
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Description

N’-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone. The presence of hydroxyl and naphthyl groups further enhances its reactivity and potential for forming coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the following steps:

    Formation of Schiff Base: The initial step involves the condensation of 2-hydroxy-3-prop-2-enylbenzaldehyde with an amine to form the Schiff base.

    Formation of the Final Compound: The Schiff base is then reacted with naphthalen-1-yloxamide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The Schiff base linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide stands out due to its unique combination of functional groups, which enhances its reactivity and potential for forming coordination complexes. The presence of both hydroxyl and naphthyl groups provides additional sites for chemical modification and interaction with metal ions, making it a versatile compound in various applications .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C22H19N3O3/c1-2-7-16-10-5-11-17(20(16)26)14-23-25-22(28)21(27)24-19-13-6-9-15-8-3-4-12-18(15)19/h2-6,8-14,26H,1,7H2,(H,24,27)(H,25,28)/b23-14+

InChI Key

TUAFMWRCVCSUHM-OEAKJJBVSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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